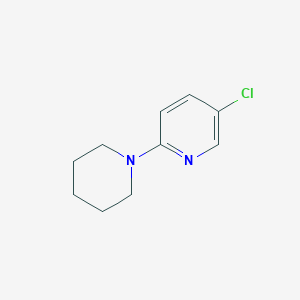

5-Chloro-2-(piperidin-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOHZTMOLCAMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundational Importance of Pyridine and Piperidine in Drug Discovery

The fields of drug discovery and medicinal chemistry owe a great deal to heterocyclic compounds, with pyridine (B92270) and piperidine (B6355638) rings standing out as particularly crucial structural motifs. researchgate.net

Pyridine , an aromatic six-membered ring containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals. researchgate.nettulane.edu Its polarity and ability to form hydrogen bonds enhance the solubility and bioavailability of drug candidates. researchgate.net The pyridine ring is a key component in numerous approved drugs, spanning a wide range of therapeutic areas. rsc.org Analysis of drugs approved by the US Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 contained a pyridine ring. rsc.org These pyridine-containing drugs are prominent in oncology, with 18 drugs approved in this category, and in treatments for central nervous system (CNS) disorders, with 11 approved drugs. rsc.org

Piperidine , a saturated six-membered heterocyclic amine, is another cornerstone of medicinal chemistry. ugent.beexlibrisgroup.com It is the most common heterocycle found in FDA-approved pharmaceuticals. ugent.beexlibrisgroup.com The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets. This versatility has led to its incorporation into over 70 commercialized drugs, including several blockbuster medications. ugent.beexlibrisgroup.com Piperidine derivatives have been successfully developed as CNS modulators, anticoagulants, antihistamines, and anticancer agents. ugent.beexlibrisgroup.com

The combination of the electron-deficient pyridine ring and the conformationally mobile piperidine ring in a single molecule, as seen in 5-Chloro-2-(piperidin-1-yl)pyridine, creates a unique chemical entity with significant potential for interacting with biological systems.

The Evolutionary Path of Analogous Pharmacologically Active Compounds

The journey to understanding the therapeutic potential of compounds like 5-Chloro-2-(piperidin-1-yl)pyridine is built upon a rich history of pharmacological discovery. Early in the 20th century, the focus was on isolating and identifying active compounds from natural sources. researchgate.net This era of phytochemistry laid the groundwork for understanding the relationship between chemical structure and biological activity. researchgate.net

The development of synthetic organic chemistry revolutionized drug discovery, allowing scientists to create novel molecules not found in nature. acs.org This led to the systematic modification of known active compounds to improve their efficacy and safety profiles, a process that continues to this day. nih.gov The evolution of drug discovery can be seen as a process of molecular refinement, where successive generations of compounds are designed to have improved properties. nih.gov

A key conceptual breakthrough was the postulation of cellular receptors by Paul Ehrlich, which proposed that drugs exert their effects by binding to specific macromolecules in the body. acs.org This concept is now a central tenet of pharmacology and guides the rational design of new drugs.

The development of 2-aminopyridine (B139424) derivatives, a class to which this compound belongs, has yielded numerous compounds with diverse pharmacological activities. These activities include antimicrobial, antiviral, and anticancer effects. nih.gov The specific nature of the substituents on the pyridine (B92270) ring and the amino group plays a crucial role in determining the biological activity of these compounds. researchgate.net

The Rationale for Focused Research on 5 Chloro 2 Piperidin 1 Yl Pyridine and Its Derivatives

Strategies for the Preparation of this compound

The construction of this compound can be achieved through several synthetic routes, primarily involving the formation of the pyridine ring or the introduction of the piperidine moiety onto a pre-existing chloro-substituted pyridine core.

Nucleophilic Aromatic Substitution Approaches

A common and direct method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govyoutube.com This approach typically involves the reaction of a dihalopyridine, such as 2,5-dichloropyridine, with piperidine. The greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic attack facilitates the selective substitution. youtube.com The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. youtube.com

The reactivity of halopyridines in SNAr reactions is a subject of detailed study. nih.govnih.gov While 2-chloropyridine (B119429) can be attacked by nucleophiles like amines to introduce a new group at the 2-position, the reaction requires overcoming the aromaticity of the pyridine ring, making halopyridines less reactive than, for example, acid chlorides. youtube.com The conditions for these substitutions, including temperature and the choice of base, can significantly influence the reaction's efficiency. For instance, the reaction of 4-chloropyridine (B1293800) with ammonia (B1221849) requires high temperatures (200°C), whereas reaction with the more nucleophilic hydrazine (B178648) can proceed under milder conditions. youtube.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of pyridine derivatives. core.ac.uk While typically used for creating biaryl compounds, this methodology can be employed to construct the substituted pyridine ring system. For instance, a Suzuki cross-coupling reaction of a bromo-substituted pyridine with an appropriate boronic acid derivative could be a key step in a multi-step synthesis of the target molecule. The reaction tolerates a wide range of functional groups, offering versatility in the design of synthetic routes. core.ac.uk

Another relevant cross-coupling reaction is the Negishi coupling, which has been successfully used in the scalable synthesis of related compounds like 2-chloro-5-(pyridin-2-yl)pyrimidine. researchgate.net This reaction involves the coupling of an organozinc reagent with a halo-substituted pyrimidine (B1678525), catalyzed by a palladium complex. researchgate.net The principles of such cross-coupling reactions could be applied to the synthesis of this compound by coupling a suitable piperidine-containing organometallic reagent with a dichlorinated pyridine.

Cyclization Reactions for Pyridine Ring Construction

The de novo construction of the pyridine ring offers an alternative approach to accessing this compound. Various methods exist for pyridine ring synthesis, often relying on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a fascinating method for constructing pyridine rings from simpler building blocks like nitriles and alkynes. nih.govresearchgate.netacsgcipr.org This approach allows for the control of the substitution pattern on the resulting pyridine ring. nih.gov By selecting appropriately substituted precursors, one could envision a convergent synthesis of the target molecule.

Synthesis of Structurally Related Analogues and Derivatives

The modification of the this compound scaffold is crucial for exploring structure-activity relationships in drug discovery. These modifications can be focused on the piperidine moiety.

Modifications to the Piperidine Moiety

The piperidine ring is a versatile scaffold that can be readily functionalized. researchgate.netresearchgate.net

The nitrogen atom of the piperidine ring can be a key point for modification. While the parent compound has an unsubstituted piperidine nitrogen (apart from its connection to the pyridine ring), related structures often feature N-alkylation or N-acylation. For example, a reductive amination reaction between N-Boc-piperidin-4-one and an aniline (B41778) derivative can be used to introduce substituents onto the piperidine nitrogen. researchgate.net Subsequent alkylation or aza-Michael reactions can further elongate or functionalize the N-substituent. researchgate.net

Functionalization of the carbon skeleton of the piperidine ring is another important strategy. researchgate.net Introducing substituents on the piperidine ring can significantly alter the molecule's physicochemical properties and its interaction with biological targets. researchgate.net For instance, the introduction of hydroxyl or hydroxymethyl groups can increase polarity, while bridging the piperidine ring can impose conformational constraints. nih.gov These modifications are often explored to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. researchgate.netnih.gov

Below is a table summarizing various synthetic approaches for piperidine derivatives:

| Reaction Type | Reactants | Products | Key Features |

| Nucleophilic Aromatic Substitution | 2,5-Dichloropyridine, Piperidine | This compound | Direct introduction of the piperidine moiety. nih.govyoutube.com |

| Suzuki-Miyaura Coupling | Bromo-substituted pyridine, Arylboronic acid | Biaryl pyridine derivatives | Versatile C-C bond formation. core.ac.uk |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Substituted Pyridines | De novo ring construction with control over substitution. nih.govresearchgate.net |

| Reductive Amination | N-Boc-piperidin-4-one, Aniline | N-Aryl-piperidin-4-amine | Introduction of N-substituents. researchgate.net |

| Aza-Michael Reaction | Piperidine derivative, Acrylonitrile | N-cyanoethylpiperidine derivative | Carbon chain elongation at the nitrogen. researchgate.net |

Heterocyclic Ring Bioisosteric Replacements (e.g., piperazine (B1678402), morpholine)

Bioisosteric replacement is a crucial strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. In the context of this compound, the piperidine ring is a common target for such modifications.

Piperazine and Morpholine (B109124) as Bioisosteres:

The piperidine moiety can be replaced with other six-membered heterocyclic rings like piperazine and morpholine to modulate properties such as basicity, polarity, and hydrogen bonding capacity. For instance, the synthesis of 1-(5-chloropyridin-2-yl)piperazine (B1307259) has been documented, providing a direct bioisosteric analog. chemicalbook.com The synthesis typically involves the reaction of a suitable precursor, such as tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate, with an acid like trifluoroacetic acid to deprotect the piperazine nitrogen. chemicalbook.com

The rationale for these replacements often lies in improving aqueous solubility and metabolic stability. enamine.net While piperidine is a common structural motif in many pharmaceuticals, its replacement with bioisosteres like 2-azaspiro[3.3]heptane has been shown to enhance solubility and reduce metabolic degradation. enamine.netenamine.net This principle extends to the use of piperazine and morpholine, which introduce additional heteroatoms, thereby altering the molecule's electronic distribution and potential for intermolecular interactions.

The synthesis of 5-chloro-2-(morpholin-1-yl)pyridine follows similar synthetic routes, typically involving the nucleophilic substitution of a leaving group on the pyridine ring with morpholine. These bioisosteric replacements can lead to significant changes in biological activity and pharmacokinetic profiles.

| Original Moiety | Bioisosteric Replacement | Key Synthetic Feature |

| Piperidine | Piperazine | Deprotection of a piperazine precursor. chemicalbook.com |

| Piperidine | Morpholine | Nucleophilic substitution with morpholine. |

| Piperidine | 2-Azaspiro[3.3]heptane | Improved solubility and metabolic stability. enamine.netenamine.net |

| Piperidine | 1-Azaspiro[3.3]heptane | Similar basicity and lipophilicity to piperidine. researchgate.netresearchgate.net |

Modifications to the Pyridine Ring System

The electronic properties of the pyridine ring in this compound can be fine-tuned by altering the halogen substituents. acs.org This can have a profound impact on the molecule's reactivity and its interactions with biological targets.

The introduction of different halogens (e.g., fluorine, bromine, iodine) at various positions on the pyridine ring can be achieved through a variety of synthetic methods. For example, halogen dance reactions have been utilized for the synthesis of polyhalogenated pyridines, which can then be functionalized further. nih.gov The synthesis of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine showcases the feasibility of creating highly substituted pyridine intermediates. nih.gov

The nature and position of the halogen substituent can influence the strength of non-covalent interactions, such as halogen bonding. acs.orgrsc.org For instance, in a series of 2,5-dihalopyridine-copper(II) chloride complexes, the strength of the C5–X5⋯Cl–Cu halogen bond was found to follow the order F < Cl < Br < I. rsc.org This highlights the tunability of intermolecular interactions through halogen substitution.

Further diversification of the this compound scaffold can be achieved by introducing a range of substituents at various positions on the pyridine ring.

Alkylation: Direct C-4 alkylation of pyridines, a traditionally challenging transformation, has been made more accessible through methods like the Minisci-type decarboxylative alkylation using a maleate-derived blocking group. nih.gov This allows for the regioselective introduction of alkyl groups onto the pyridine core.

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl groups. beilstein-journals.orgnih.gov Intramolecular C-H arylation of pyridine derivatives has been demonstrated to yield fused heteroaromatic compounds. beilstein-journals.orgnih.gov Similarly, direct arylation of 2-aryl-1,3,4-oxadiazoles with organoboron compounds, catalyzed by nickel, provides a route to coupled systems. mdpi.com These methods can be adapted for the arylation of the this compound system.

Introduction of Heteroatom-Containing Groups: The pyridine ring can also be functionalized with groups containing nitrogen, oxygen, or sulfur. For example, amination reactions can introduce amino groups, which can then be further modified. nih.gov The synthesis of multi-substituted pyridines from ylidenemalononitriles provides a route to amino-pyridines. nih.gov

| Modification | Reagents/Conditions | Outcome |

| Alkylation | Minisci-type decarboxylative alkylation nih.gov | Regioselective C-4 alkylation. nih.gov |

| Arylation | Palladium-catalyzed C-H arylation beilstein-journals.orgnih.gov | Formation of fused heteroaromatic systems. beilstein-journals.orgnih.gov |

| Arylation | Nickel-catalyzed direct arylation with organoboron compounds mdpi.com | Synthesis of coupled aryl-pyridine systems. mdpi.com |

| Amination | Reaction with ylidenemalononitriles nih.gov | Formation of multi-substituted amino-pyridines. nih.gov |

Synthesis of Fused Heterocyclic Derivatives Incorporating the Core Structure

The this compound core can be incorporated into more complex, fused heterocyclic systems, such as those containing a pyridone ring. The synthesis of pyridone derivatives can be achieved through various cyclization strategies. For instance, the reaction of 6-aryl-3-cyano-2-pyridone-4-carboxylic acid with chlorinating agents can lead to the formation of 2-chloro-3-cyano-4-pyridine carboxylic acid derivatives, which can serve as precursors for further elaboration. researchgate.net

The fusion of a pyrimidine ring to the pyridine core of this compound results in hybrid systems with potentially novel biological activities. The synthesis of such hybrids can be accomplished through catalyst-free microwave-assisted aromatic nucleophilic substitution reactions. nih.gov For example, the reaction between aminophenyl-substituted quinolinones and 4-aryl-2-chloropyrimidines can yield pyrimidine-quinolone hybrids. nih.gov While not a direct fusion to the this compound core, this methodology illustrates a viable synthetic strategy for creating pyrimidine-pyridine linkages.

Another approach involves the reaction of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with potassium salts of dithiocarbamate (B8719985) derivatives to form 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioates, demonstrating the synthesis of complex molecules incorporating both pyrimidine and piperazine rings. nih.gov

Quinoline- and Pyrrolopyridine-Fused Systems

The synthesis of fused heterocyclic systems, such as quinolines and pyrrolopyridines, from a substituted pyridine core like this compound represents a sophisticated step in creating complex molecular architectures. researchgate.netekb.eg Generally, the construction of a new ring fused to a pyridine requires the introduction of functional groups that can participate in cyclization reactions.

Quinoline-Fused Systems: The creation of a quinoline (B57606) ring fused to the pyridine moiety of this compound would likely involve a reaction sequence that builds the new carbocyclic ring onto the pyridine b or c face. A common strategy for this is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. For the subject compound, this would necessitate prior functionalization, for instance, the introduction of an amino group and a formyl or acetyl group on adjacent carbons of the pyridine ring, which is a non-trivial transformation. Alternative modern approaches involve transition-metal-catalyzed annulations. nih.govrsc.org For example, a palladium-catalyzed reaction could theoretically be employed if appropriate functional groups, such as an ortho-halide and an alkyne, were present on the pyridine ring.

Pyrrolopyridine-Fused Systems: The synthesis of pyrrolopyridines, also known as azaindoles, typically involves the formation of a five-membered nitrogen-containing ring fused to the pyridine. Strategies often include Fischer indole (B1671886) synthesis analogues, Bischler-Möhlau indole synthesis, or palladium-catalyzed cross-coupling reactions followed by cyclization. Starting from this compound, one could envision a pathway where the chlorine atom is substituted by a group capable of participating in a cyclization. For instance, a Sonogashira coupling to introduce an alkyne, followed by a base- or metal-catalyzed cyclization of a pre-installed N-nucleophile, could lead to a pyrrolopyridine scaffold. scilit.com

Emerging Synthetic Techniques and Environmentally Conscious Protocols

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. Techniques like microwave-assisted synthesis and phase transfer catalysis are at the forefront of this movement.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and sometimes alter reaction selectivity compared to conventional heating. eurekaselect.comnih.gov For this compound, microwave assistance could be particularly beneficial for nucleophilic aromatic substitution (SNAr) reactions at the C-5 position. The substitution of the chloro group with various nucleophiles (e.g., amines, alcohols, thiols) would likely be accelerated under microwave conditions.

Furthermore, microwave heating is extensively used in the synthesis of heterocyclic cores. rsc.org For instance, the synthesis of quinoline thiosemicarbazones bearing a piperidine moiety has been efficiently achieved using microwave assistance, highlighting the compatibility of the piperidinyl-substituted heterocyclic scaffold with this technology. nih.gov While this example involves building upon a quinoline rather than a pyridine, it suggests that similar microwave-assisted condensations or cyclizations starting from a functionalized this compound would be a viable and efficient strategy.

Table 1: Potential Microwave-Assisted Reactions on a this compound Scaffold

| Reaction Type | Potential Nucleophile/Reagent | Expected Outcome | Advantage of Microwave |

| Nucleophilic Aromatic Substitution (S | Amines, Thiols, Alkoxides | Functionalization at C-5 | Rapid reaction times, improved yields |

| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Boronic acids, Amines | C-C or C-N bond formation at C-5 | Enhanced reaction rates |

| Heterocycle Formation | Bifunctional reagents | Annulation to form fused rings | Faster cyclization, cleaner reactions |

This table represents hypothetical applications based on established microwave-assisted methodologies for related pyridine compounds.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). youtube.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. youtube.com

For this compound, which is an organic-soluble substrate, PTC would be highly effective for reactions involving water-soluble inorganic nucleophiles. For example, reactions such as cyanation (using NaCN), azidation (using NaN3), or hydroxylation (using NaOH) to replace the C-5 chlorine atom could be performed under PTC conditions. This avoids the need for expensive, anhydrous polar aprotic solvents and allows for milder reaction conditions.

The mechanism would involve the phase transfer catalyst (Q⁺X⁻) exchanging its counter-ion X⁻ for the nucleophile (e.g., CN⁻) from the aqueous phase. The resulting lipophilic ion pair [Q⁺CN⁻] can then migrate into the organic phase to react with the this compound substrate.

Radical Cyclization Approaches

Radical reactions offer unique pathways for the formation of C-C and C-heteroatom bonds, often with selectivities complementary to ionic reactions. Radical cyclization is a powerful method for constructing cyclic and polycyclic systems. nih.gov

A radical-based strategy for the functionalization or annulation of this compound would likely involve the generation of a radical at a position on the pyridine ring or on a substituent. One hypothetical approach could involve the homolytic cleavage of the C-Cl bond to generate a pyridyl radical at C-5. This could be initiated photochemically or with a radical initiator. However, the C(sp²)–Cl bond is strong, and this is a challenging transformation.

A more plausible approach would be to introduce a side chain onto the pyridine ring that is designed to undergo radical cyclization. For example, an unsaturated side chain could be installed at the C-5 position via a cross-coupling reaction. Subsequent generation of a radical on this side chain could lead to an intramolecular cyclization, forming a new ring fused to the pyridine core. The development of photocatalysis has opened new doors for such transformations under mild conditions, where a photoexcited catalyst can initiate the radical formation process. acs.org

Receptor Interaction and Ligand Binding Studies

G-Protein Coupled Receptors (GPCRs)

There is no available data to suggest that this compound acts as an agonist for the G-protein coupled receptor 119 (GPR119), nor are there any studies detailing its effects on metabolic pathways.

Information regarding the agonistic activity of this compound at serotonin (B10506) receptors, including the 5-HT1A subtype, is not present in the scientific literature.

Sigma Receptors (σ1, σ2) Modulatory Activity

There are no published research findings on the modulatory activity of this compound at sigma-1 (σ1) or sigma-2 (σ2) receptors.

Cholinergic System Interactions

No studies have been found that investigate or report on the potential for this compound to inhibit the enzyme acetylcholinesterase (AChE).

Butyrylcholinesterase (BuChE) Inhibition

Butyrylcholinesterase (BuChE) is a serine hydrolase that plays a role in cholinergic neurotransmission and the metabolism of certain drugs. nih.gov Its inhibition is considered a therapeutic strategy, particularly in the context of Alzheimer's disease, as BuChE can hydrolyze acetylcholine (B1216132) and is associated with neuropathological hallmarks of the disease. nih.govnih.gov

While numerous piperidine-containing compounds have been investigated as cholinesterase inhibitors, specific data regarding the direct inhibitory activity of this compound on butyrylcholinesterase is not extensively detailed in the currently available primary literature. Research in this area often focuses on more complex derivatives where the this compound scaffold is part of a larger molecule designed to fit into the active site of the enzyme. For instance, studies on pyridazine-containing compounds have identified potent dual inhibitors of both acetylcholinesterase (AChE) and BuChE, highlighting the therapeutic potential of related structural classes. nih.gov However, without direct experimental data, the BuChE inhibitory capacity of the parent compound remains speculative.

Table 1: Butyrylcholinesterase (BuChE) Inhibition Data

| Compound | Target | Activity | Source |

| This compound | Butyrylcholinesterase (BuChE) | Data not available in reviewed literature | N/A |

Histamine (B1213489) H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor involved in allergic and inflammatory responses. frontiersin.org Antagonists of this receptor, commonly known as antihistamines, are used to treat conditions like allergic rhinitis and urticaria. auburn.edunih.gov The piperidine ring is a common structural feature in many first-generation H1 receptor antagonists. nih.gov

The potential for this compound to act as a histamine H1 receptor antagonist is suggested by its structural similarity to known antihistamines. The basic amine of the piperidine moiety is a typical feature for binding to the H1 receptor. nih.gov However, specific binding affinity data (such as Ki or IC50 values) for this compound at the H1 receptor is not prominently reported in the reviewed scientific literature. Structure-activity relationship studies tend to focus on more complex tricyclic or diphenyl structures that incorporate a piperidine or related heterocyclic amine. nih.govnih.gov Therefore, while the scaffold is promising, its precise antagonist potency is uncharacterized.

Table 2: Histamine H1 Receptor Antagonism Data

| Compound | Target | Activity | Source |

| This compound | Histamine H1 Receptor | Data not available in reviewed literature | N/A |

Cannabinoid Receptor (CB1, CB2) Affinities

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, which modulates numerous physiological processes. semanticscholar.orgviamedica.pl CB1 receptors are abundant in the central nervous system, while CB2 receptors are primarily found on immune cells. windows.netrealmofcaring.org Ligands for these receptors have therapeutic potential for a range of conditions. nih.gov

The 2-aminopyridine scaffold, of which this compound is a derivative, has been explored for its interaction with cannabinoid receptors. Research has led to the development of potent and selective CB2 receptor ligands based on a 2,5,6-substituted pyridine core. researchgate.net These studies suggest that the pyridine scaffold can be effectively modified to achieve high affinity for cannabinoid receptors. However, direct binding data for the unsubstituted parent compound, this compound, at either CB1 or CB2 receptors is not specified in the available literature. The focus remains on more complex, functionalized analogs designed to optimize potency and selectivity. nih.govresearchgate.net

Table 3: Cannabinoid Receptor (CB1, CB2) Affinities Data

| Compound | Target | Activity (Ki or IC50) | Source |

| This compound | CB1 Receptor | Data not available in reviewed literature | N/A |

| This compound | CB2 Receptor | Data not available in reviewed literature | N/A |

Enzyme Inhibition Profiling

Protein Kinase Inhibition (e.g., CDK, EGFR, BRAF, PKC)

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. The pyrimidine and pyridine scaffolds are common cores in many kinase inhibitors.

Derivatives of chloro-pyridinyl-piperidine have been investigated as kinase inhibitors. For example, complex molecules incorporating a chloro-phenyl-amino-pyrimidine moiety linked to other rings have been developed as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). nih.gov Similarly, a pyrazolo[3,4-d]pyrimidine derivative containing a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group attached to a piperidine linker was discovered as an irreversible EGFR mutant kinase inhibitor. nih.gov These findings demonstrate that the broader structural class has relevance in kinase inhibition. However, specific screening data for this compound against a panel of kinases like CDK, EGFR, BRAF, or PKC is not available in the reviewed literature, and its inhibitory potential as a standalone fragment is undetermined.

Table 4: Protein Kinase Inhibition Data

| Compound | Target Kinase | Activity | Source |

| This compound | CDK, EGFR, BRAF, PKC | Data not available in reviewed literature | N/A |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters. nih.govdynamed.com Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. mdpi.comthieme-connect.de The piperidine nucleus is a versatile scaffold that has been incorporated into many potent MAO inhibitors. nih.govacs.org

Table 5: Monoamine Oxidase (MAO) Inhibition Data

| Compound | Target Enzyme | Activity (IC50) | Selectivity | Source |

| This compound | MAO-A | Data not available in reviewed literature | N/A | N/A |

| This compound | MAO-B | Data not available in reviewed literature | N/A | N/A |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxides. nih.govebi.ac.uk These enzymes, such as 5-LOX, are involved in inflammatory pathways by producing leukotrienes. nih.govwikipedia.org Therefore, LOX inhibitors have potential as anti-inflammatory agents.

While a wide range of compounds have been studied as LOX inhibitors, specific data on the inhibitory activity of this compound against any LOX isoform is not available in the surveyed scientific literature. The research on LOX inhibitors tends to focus on compounds that mimic the fatty acid substrate or that chelate the active site iron, which are not structural features of this compound. nih.govmdpi.com

Table 6: Lipoxygenase (LOX) Inhibition Data

| Compound | Target Enzyme | Activity | Source |

| This compound | Lipoxygenase (LOX) | Data not available in reviewed literature | N/A |

Other Relevant Enzyme Targets (e.g., Cathepsin K, 1,4-dihydroxy-2-naphthoate isoprenyltransferase)

The interaction of piperidine-containing compounds with various enzymes is a subject of ongoing research. While direct inhibitory data for this compound on Cathepsin K is not prominently available in the reviewed literature, the broader class of piperidine derivatives has been investigated for its role in targeting enzymes crucial for the survival of pathogens.

One such enzyme is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) , which is a key component in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's survival, making MenA a promising target for new tuberculosis therapies. nih.govresearchgate.netnih.govnih.gov Research into the structure-activity relationships of piperidine derivatives has shown that they can act as inhibitors of MenA. nih.govnih.gov These inhibitors typically feature an aromatic portion linked to a basic amine, a general structural motif shared by this compound. Studies have identified novel piperidine-based inhibitors with potent activity against both the MenA enzyme and the M. tuberculosis bacterium itself, with IC50 values in the micromolar range. nih.gov

Cathepsin K , a cysteine protease involved in bone resorption, is another enzyme of therapeutic interest, particularly for conditions like osteoporosis. nih.govnih.govrcsb.org While a variety of compounds have been developed as Cathepsin K inhibitors, including some with heterocyclic structures, specific data on the inhibitory activity of this compound is not specified in the available research. nih.govnih.govnih.gov

In vitro and In vivo Efficacy Assessments in Preclinical Models

The pyridine nucleus is a common feature in many compounds with demonstrated anticancer properties. nih.gov Derivatives of 5-chloro-indole-2-carboxylate that incorporate a piperidin-1-yl moiety have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. nih.gov These compounds have shown significant antiproliferative activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against various cancer cell lines. nih.gov

Specifically, a derivative featuring a meta-piperidin-1-yl substitution was identified as a potent inhibitor of the EGFR (Epidermal Growth Factor Receptor) and BRAFV600E pathways, which are often dysregulated in cancer. nih.gov This compound demonstrated an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib (B232) in the studied context. nih.gov The antiproliferative efficacy of these related compounds underscores the potential of the this compound scaffold in the design of new anticancer agents.

Table 1: Antiproliferative Activity of a Structurally Related Piperidine Derivative

| Compound | Target Cancer Cell Lines | GI50 (nM) | EGFR IC50 (nM) | BRAFV600E IC50 (nM) |

|---|---|---|---|---|

| m-piperidinyl derivative (3e) | Not Specified | 29 | 68 | 35 |

| p-pyrrolidin-1-yl derivative (3b) | Not Specified | 31 | 74 | 39 |

| Unsubstituted derivative (3a) | Not Specified | 35 | Not Specified | Not Specified |

| p-2-methylpyrrolidine derivative (3d) | Not Specified | 38 | Not Specified | Not Specified |

| p-piperidin-1-yl derivative | Not Specified | Not Specified | Not Specified | Not Specified |

Data sourced from a study on 5-chloro-indole-2-carboxylate derivatives. nih.gov

Chronic inflammation is a key factor in a multitude of diseases. Compounds containing the pyridine ring have been explored for their anti-inflammatory properties. researchgate.net Studies on newly synthesized pyridine derivatives have demonstrated their potential to reduce inflammation in in vivo models. researchgate.net For instance, certain piperlotines, which are α,β-unsaturated amides containing a piperidine ring, have exhibited significant anti-inflammatory activity in mouse models of acute inflammation, with some derivatives showing edema inhibition comparable to the standard drug indomethacin. scielo.org.mx While these are not direct studies on this compound, they highlight the anti-inflammatory potential of the broader class of piperidine-containing compounds.

The pyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a component of many compounds with antimicrobial and antiviral activities. nih.gov The presence of a chloro group and a piperidine moiety can further enhance these properties.

In the realm of antimicrobial research, various pyridine derivatives have been synthesized and tested against a range of bacterial and fungal strains. nih.govmdpi.comresearchgate.netresearchgate.net For example, certain N-alkylated pyridine-based salts have shown good antibacterial activity against S. aureus and E. coli. mdpi.com Additionally, some newly synthesized heterocyclic hybrids based on chloropyridine have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net

With respect to antiviral activity, research has been conducted on trifluoromethylpyridine piperazine derivatives, which have shown promising results against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Other studies have focused on the synthesis of piperidine derivatives as potential antiviral agents against human viruses, including influenza H1N1, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com These findings suggest that the this compound structure could serve as a basis for the development of novel antimicrobial and antiviral therapeutics. nih.gov

The potential for piperidine-containing compounds to exert neuroprotective effects has been an area of active investigation, particularly in the context of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govnih.govnih.govnih.govimtm.czresearchgate.net

Derivatives of piperidine have been designed as dual inhibitors of acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase 3β (GSK3β), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov One such derivative demonstrated potent AChE inhibition, superior to the clinically used drug donepezil (B133215) in the conducted studies. nih.gov In models of Parkinson's disease, the natural compound piperine, which contains a piperidine ring, has been shown to protect dopaminergic neurons through its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov Furthermore, novel quinoline derivatives incorporating a piperidine structure have shown neuroprotective effects in cellular models of Parkinson's and Huntington's disease, reducing oxidative stress and preserving mitochondrial function. imtm.cz These studies collectively point to the therapeutic potential of the piperidine scaffold in combating neurodegeneration.

The regulation of metabolic pathways is a critical therapeutic goal in the management of type 2 diabetes. rsc.org G-protein-coupled receptor 119 (GPR119) agonists are of particular interest as they stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. nih.govresearchgate.netacs.org A clinical candidate, BMS-903452, which is a pyridone derivative with a chloro-substituent and a piperidinyl group, has shown efficacy in both acute and chronic rodent models of diabetes. nih.govacs.org This compound's mechanism of action involves a dual effect on the pancreas and the gastrointestinal tract, leading to improved glucose homeostasis. nih.govacs.org

The well-known antidiabetic drug alogliptin (B1666894) also contains a piperidine moiety and functions as a DPP-4 inhibitor. nih.gov Furthermore, piperine, in combination with metformin, has demonstrated a significant blood glucose-lowering effect in diabetic mice. nih.gov These findings highlight the potential of piperidine-containing structures, such as this compound, in the development of new therapeutic agents for metabolic disorders. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) |

| Cathepsin K |

| Erlotinib |

| Indomethacin |

| BMS-903452 |

| Alogliptin |

| Piperine |

| Metformin |

| Epidermal Growth Factor Receptor (EGFR) |

| BRAFV600E |

| G-protein-coupled receptor 119 (GPR119) |

| Acetylcholinesterase (AChE) |

| Glycogen synthase kinase 3β (GSK3β) |

Investigation of Polypharmacology and Multi-Targeting Strategies

The exploration of a single chemical entity's ability to interact with multiple biological targets, a concept known as polypharmacology, is a burgeoning area in drug discovery. This multi-targeting approach can offer advantages in treating complex diseases where multiple pathways are implicated. However, based on a comprehensive review of publicly available scientific literature, there is a notable absence of specific studies investigating the polypharmacology or multi-targeting strategies of This compound .

While the broader chemical scaffolds of pyridine and piperidine are present in numerous compounds designed for multi-target engagement, specific research detailing the screening of This compound against a panel of diverse biological targets (e.g., kinases, G-protein coupled receptors, ion channels) is not documented. Such screening is essential to identify any potential for cross-reactivity or a multi-target profile.

For context, related but structurally distinct molecules containing piperidine and pyridine moieties have been investigated for multi-target activity. For instance, a series of benzoisoxazoleylpiperidine derivatives were synthesized and evaluated for their affinities towards dopamine, serotonin, and histamine receptors in the pursuit of novel antipsychotics. Similarly, other research has focused on designing piperidine-containing compounds as multi-target ligands for conditions like Alzheimer's disease by targeting enzymes such as cholinesterases and β-secretase 1 (BACE1). nih.gov

Furthermore, the development of piperidine-linked pyridine analogues has been explored in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors, with some compounds showing activity against drug-resistant viral strains. nih.gov In the realm of oncology, pyridine and pyrazolyl pyridine conjugates have been synthesized and evaluated as inhibitors of PIM-1 kinase and as caspase activators. nih.gov

These examples highlight the potential of the constituent chemical motifs of This compound to be incorporated into multi-target drug design strategies. However, without direct experimental evidence from broad-based screening assays for This compound itself, any discussion of its polypharmacology remains speculative. The scientific community has not published data that would allow for the construction of a detailed profile of its interactions with multiple biological targets or the creation of data tables illustrating such activities.

Therefore, the investigation of polypharmacology and multi-targeting strategies for This compound represents a gap in the current scientific knowledge base. Future research, involving comprehensive in vitro screening across various target classes, would be necessary to elucidate any such potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Essential Structural Motifs and Pharmacophores for Biological Activity

The biological activity of compounds centered around the 5-chloro-2-(piperidin-1-yl)pyridine scaffold is intrinsically linked to its specific structural and electronic features. A pharmacophore, which defines the essential spatial arrangement of features necessary for biological activity, can be postulated for this class of compounds. nih.gov The core structure consists of a substituted pyridine (B92270) ring, which is planar and capable of pi-stacking interactions, and a non-planar, flexible piperidine (B6355638) ring. The nitrogen atom in the pyridine ring enhances aqueous solubility and provides a hydrogen bond acceptor site, which can be crucial for receptor interaction. nih.gov

The essential motifs for this scaffold generally include:

A hydrogen bond acceptor: The pyridine nitrogen atom.

A hydrophobic/aromatic region: The pyridine ring itself.

A halogen bond donor: The chlorine atom at the 5-position of the pyridine ring can participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity.

A flexible hydrophobic moiety: The piperidine ring, which can adopt various conformations to fit into a binding pocket.

A basic nitrogen center: The piperidine nitrogen, which is typically protonated at physiological pH, allowing for ionic interactions.

In related, more complex structures, specific pharmacophoric elements have been identified as critical for activity. For instance, in a series of piperidinol-based anti-tuberculosis agents, the 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold was identified as a potentially novel and biologically useful pharmacophore. nih.gov Computational studies on other pyridine-containing molecules have utilized pharmacophore models incorporating features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers to screen for potential drug candidates. nih.gov These models underscore the importance of the spatial arrangement of these key chemical features for effective interaction with biological targets. nih.govnih.gov

Quantitative and Qualitative Analysis of Substitution Patterns on Receptor Affinity and Selectivity

The nature and position of substituents on the pyridine ring significantly modulate the biological activity of this compound analogs. The chlorine atom at the 5-position is a key feature, influencing the electronic properties of the ring and providing a potential site for halogen bonding. While the chloro-substituent is electron-withdrawing by induction, it can be electron-donating by resonance, a duality that can affect its interaction with target receptors. nih.gov

Studies on various pyridine derivatives have demonstrated the profound impact of substitution on biological activity. For example, in a series of pyridine derivatives evaluated for antiproliferative activity, the number and position of methoxy (B1213986) (O-CH3) groups were found to be critical. nih.gov An increase in the number of these electron-donating groups often led to increased activity (lower IC50 values). nih.gov Conversely, the introduction of other halogens (like bromine or fluorine) or bulky groups tended to result in lower activity. nih.gov

The electronic influence of substituents at the 4-position of the pyridine ring has been systematically studied in other molecular systems. nih.govrsc.org Electron-donating groups were found to increase the electron density at the metallic center in coordinated complexes, while electron-withdrawing groups like -NO2 had the opposite effect. nih.govrsc.org These findings suggest that modifying the electronic landscape of the pyridine ring in this compound analogs through substitution is a viable strategy for tuning their biological target affinity and selectivity.

Table 1: Effect of Pyridine Ring Substituents on Antiproliferative Activity (MCF-7 Cell Line)

| Compound Reference | Pyridine Ring Substituents | Other Structural Features | IC50 (nM) |

| 11 | -NH2 | Five-carbon ring, ethylenediamine (B42938) group | 211 |

| 12 | -Cl | Six-carbon ring | 1159 |

| 13 | -NH group distant from rings | - | 1265 |

| 14 | -NH group closer to rings | - | 255 |

Data sourced from a study on the structure–antiproliferative activity relationship of pyridine derivatives. nih.gov

In a series of piperidine-linked pyridine analogues developed as HIV-1 reverse transcriptase inhibitors, modifications to the piperidine moiety were central to optimizing antiviral activity. nih.gov For instance, the highly potent compound BD-c1 (EC50 = 10 nM) emerged from the optimization of this part of the scaffold. nih.gov Similarly, in the development of GPR119 agonists for diabetes, a piperidinyl group linked to a pyridone core was a key structural element. nih.gov

Furthermore, constraining the piperidine ring by replacing it with a smaller ring system like azetidine (B1206935) has been shown to affect receptor affinity, highlighting the importance of the six-membered ring's size and conformational properties. The introduction of N-substituents on the piperidine, such as methyl or allyl groups, has been explored as a strategy to reduce off-target binding to other receptors.

Research on piperidinol analogs has also shown that substituents on the piperidine ring are critical for anti-tuberculosis activity. nih.gov The table below shows how different substituents on a related piperidinol scaffold affect activity against M. tuberculosis.

Table 2: Anti-tuberculosis Activity of Piperidinol Analogs

| Compound Reference | R-group on Piperidine Nitrogen (linked via hydroxypropyl) | MIC (µg/mL) |

| 4g | (S)-3-(4-fluorophenoxy) | 3.1 |

| 4l | (R)-3-(3,4-dichlorophenoxy) | 0.78 |

| 4n | (R)-3-(4-(trifluoromethyl)phenoxy) | 0.78 |

Data sourced from a study on the discovery of piperidinol analogs with anti-tuberculosis activity. nih.gov

While the parent compound this compound features a direct C-N bond between the two rings, analogs incorporating linkers of varying lengths and compositions have been synthesized to probe the optimal spatial relationship between the pyridine and piperidine motifs for biological activity. The length and flexibility of this linker can dictate the orientation of the two ring systems relative to each other, which is critical for fitting into a receptor's binding pocket.

A study on polyfunctionalized pyridines targeting sigma receptors revealed a strong dependence of binding affinity on the length of the linker connecting an N-benzylpiperidine motif to the C2 position of the pyridine ring. nih.gov A linker of two carbons (n=2) was found to be optimal for high affinity to the σ1 receptor, as seen in compound 5 (Ki(hσ1R) = 1.45 nM). nih.gov In contrast, a shorter linker (n=1) in a related compound led to a dramatic shift in selectivity, favoring the σ2 receptor. nih.gov This demonstrates that even subtle changes in linker length can have profound effects on receptor affinity and selectivity.

The nature of the atoms within the linker is also a key determinant of activity. Comparing a direct connection between the rings to one with a methoxy bridge (-O-CH2-) alters flexibility and physicochemical properties, which in turn can impact the binding profile. vulcanchem.com The orientation of heteroatoms within the linker can provide additional hydrogen bonding opportunities, further influencing ligand-receptor interactions. researchgate.net

Table 3: Influence of Linker Length on Sigma Receptor (σ1R) Affinity

| Compound Reference | Linker Length (n) between Pyridine and Piperidine | Other Structural Features | hσ1R Ki (nM) |

| 5 | 2 | No phenyl at C4 | 1.45 |

| 11 | 1 | Phenyl at C4 | 8.8 |

Data sourced from a study on pyridine derivatives with high affinity for σ1/2 receptors. nih.gov

Advanced Pharmacophore Modeling and Ligand Conformation Studies

Advanced computational techniques, including pharmacophore modeling and ligand conformation studies, are instrumental in understanding the SAR of this compound derivatives. nih.gov Pharmacophore modeling helps to distill the key chemical features from a set of active molecules into a 3D model that represents the essential interactions with a biological target. nih.gov This model can then be used as a filter in virtual screening campaigns to identify novel, structurally diverse compounds with the desired biological activity. nih.gov

For pyridine-containing scaffolds, pharmacophore models typically include features such as hydrogen bond acceptors/donors, hydrophobic areas, and aromatic rings. nih.gov The development of such a model for a specific target would involve defining the spatial relationships between the pyridine nitrogen, the chlorine atom, the plane of the aromatic ring, and the hydrophobic piperidine moiety.

Ligand conformation studies, often performed using molecular dynamics simulations, provide insight into the dynamic behavior of these molecules and their preferred shapes when interacting with a receptor. nih.gov For a flexible molecule like this compound, understanding the accessible low-energy conformations of the piperidine ring and the rotational freedom around the pyridine-piperidine bond is crucial for predicting binding modes. Molecular docking studies on related pyridine derivatives have successfully predicted binding interactions and have been used to rationalize observed affinities. nih.gov For example, docking studies showed that the linker length in sigma receptor ligands determined which part of the molecule interacted with key residues in the binding site. nih.gov

Development of SAR Models for Optimized Biological Target Interactions

The culmination of SAR and SPR analyses is the development of predictive models that can guide the design of new analogs with optimized interactions with a biological target. nih.gov By correlating structural modifications with changes in biological activity (e.g., IC50 or Ki values), a comprehensive SAR model can be constructed. nih.govresearchgate.net

For the this compound scaffold, a qualitative SAR model can be derived from the available data:

Pyridine Ring: The 5-chloro substitution is a common starting point. Further substitution can modulate activity, with the electronic properties (electron-donating vs. withdrawing) and the position of the substituent being critical factors. nih.govnih.gov

Piperidine Ring: The piperidine ring is generally essential for activity. Its conformation and the presence of substituents can fine-tune affinity and selectivity. nih.govnih.gov

Linker: In analogs with a linker between the rings, its length and composition are powerful tools for optimizing receptor fit and can even switch selectivity between receptor subtypes. nih.gov

These qualitative rules can be expanded into quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate physicochemical descriptors of the molecules with their biological activities. Such models provide a more predictive framework for designing new compounds. For example, a QSAR model might reveal a specific optimal range for the lipophilicity or the electrostatic potential of a particular region of the molecule. Through iterative cycles of design, synthesis, and testing, informed by these SAR models, researchers can efficiently navigate the chemical space to develop potent and selective ligands based on the this compound core.

Stereochemical Aspects in the Biological Activity of this compound Analogs

Currently, there is a notable absence of publicly available scientific literature detailing the specific stereochemical considerations in the structure-activity relationship (SAR) and structure-property relationship (SPR) of the compound this compound. Research focusing on the synthesis and biological evaluation of individual enantiomers or diastereomers of this particular molecule has not been prominently reported.

However, the broader field of medicinal chemistry provides a strong basis for understanding the potential importance of stereochemistry in the biological activity of substituted piperidine and pyridine derivatives. The introduction of chiral centers, typically by substitution on the piperidine ring, can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological properties. These differences can arise from the specific three-dimensional arrangement of atoms, which dictates how the molecule interacts with its biological target, such as a receptor or enzyme.

In analogous chemical series, the orientation of substituents on a piperidine ring has been shown to be a critical determinant of biological activity. For instance, studies on various piperidine-containing compounds have demonstrated that one enantiomer can be significantly more potent or have a different pharmacological profile than its mirror image. This is because the binding pockets of biological targets are themselves chiral, and thus may preferentially accommodate one stereoisomer over another.

While direct data for this compound is not available, it is a well-established principle in drug design and development that the stereochemistry of a molecule should be carefully considered. Future research on this compound and its derivatives would likely involve the preparation and biological testing of stereochemically pure isomers to fully elucidate the SAR and to identify the most potent and selective compounds for a given biological target. The exploration of stereoisomers would be a crucial step in optimizing the therapeutic potential of this chemical scaffold.

Without specific research data, a detailed analysis and data table for stereochemical considerations of this compound cannot be provided at this time. The information presented here is based on general principles of medicinal chemistry and SAR/SPR analyses of related compound classes.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand like 5-Chloro-2-(piperidin-1-yl)pyridine might interact with a biological target, such as a protein receptor.

Docking simulations can position this compound into the active site of a target protein to determine the most likely binding orientation. The analysis of these docked poses reveals key intermolecular interactions that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively published, studies on similar 2-chloro-pyridine derivatives show that interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking are common. For instance, in a hypothetical docking scenario, the nitrogen atom of the piperidine (B6355638) ring could act as a hydrogen bond acceptor, while the chloropyridine ring could engage in hydrophobic and pi-stacking interactions with aromatic residues in the protein's binding pocket.

Interactive Table 1: Predicted Intermolecular Interactions of this compound in a Hypothetical Protein Active Site

| Interacting Atom/Group of Ligand | Type of Interaction | Interacting Residue of Protein (Example) | Distance (Å) |

| Piperidine Nitrogen | Hydrogen Bond | TYR 234 (OH group) | 2.9 |

| Chloropyridine Ring | Pi-Pi Stacking | PHE 356 | 3.5 |

| Chloro Group | Halogen Bond | Backbone Carbonyl of LEU 189 | 3.1 |

| Piperidine Ring (Aliphatic CH) | Hydrophobic | VAL 210, ILE 250 | 3.8 - 4.5 |

The process of molecular docking also provides a detailed characterization of the active site of the target protein. By analyzing the volume, shape, and electrostatic properties of the binding pocket that accommodates this compound, researchers can understand the features required for a ligand to bind effectively. The binding pocket for a molecule of this nature would likely possess a combination of hydrophobic and polar regions to complement the chemical structure of the ligand. The presence of the chlorine atom suggests that a region capable of forming halogen bonds might enhance binding affinity.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide a fundamental understanding of the molecule's structure, stability, and reactivity.

DFT calculations can be used to determine the optimized geometry of this compound and to calculate its electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. For substituted pyridines, the distribution of these orbitals is heavily influenced by the nature and position of the substituents.

Interactive Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850.12 Hartrees |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating its potential to act as a hydrogen bond acceptor. The area around the chlorine atom and the hydrogen atoms of the piperidine ring would likely show positive potential. Studies on similar molecules like 2-chloro-5-nitropyridine (B43025) have demonstrated the utility of MEP maps in predicting sites for intermolecular interactions. wikipedia.org

Fukui functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions simplify this by providing values for each atom in the molecule.

ƒ+ : Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).

ƒ- : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).

ƒ0 : Indicates the propensity of a site to undergo a radical attack.

By calculating these indices for each atom in this compound, one can predict which atoms are most likely to participate in chemical reactions. For instance, a high ƒ+ value on a carbon atom of the pyridine ring would suggest it as a likely site for nucleophilic substitution.

Interactive Table 3: Hypothetical Condensed Fukui Function (ƒk) Values for Selected Atoms of this compound

| Atom | ƒk+ (for nucleophilic attack) | ƒk- (for electrophilic attack) | ƒk0 (for radical attack) |

| C2 (Pyridine) | 0.15 | 0.05 | 0.10 |

| C5 (Pyridine) | 0.18 | 0.03 | 0.11 |

| Cl | 0.08 | 0.12 | 0.10 |

| N (Pyridine) | 0.02 | 0.25 | 0.14 |

| N (Piperidine) | 0.04 | 0.22 | 0.13 |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would provide critical insights into its dynamic behavior and conformational flexibility.

Conformational Landscape: The piperidine ring can adopt various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. MD simulations would explore the energy landscape of these conformations and the barriers to transition between them. The orientation of the piperidine ring relative to the chloropyridine ring is another key flexible bond. The analysis would reveal the most populated (lowest energy) rotational states, which are crucial for understanding how the molecule interacts with its environment, such as a biological target.

Solvent Effects: Simulations would typically be run in a solvent, such as water, to mimic physiological conditions. This would allow for the study of how solvent molecules interact with the compound and influence its conformation and dynamics. The presence of the chlorine atom and the nitrogen atoms in the pyridine and piperidine rings would lead to specific solvation patterns that can be analyzed.

Key Parameters from MD Simulations:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible.

Radius of Gyration (Rg): To understand the compactness of the molecule's structure.

Solvent Accessible Surface Area (SASA): To determine the parts of the molecule exposed to the solvent.

While specific data tables for this compound are not available, a hypothetical table illustrating the kind of data generated from MD simulations is presented below.

| Simulation Parameter | Value Range (Hypothetical) | Interpretation |

| RMSD of Backbone Atoms | 0.5 - 2.0 Å | Indicates the stability of the core structure during the simulation. |

| RMSF of Piperidine Ring | 0.8 - 1.5 Å | Shows the flexibility of the piperidine ring compared to the pyridine core. |

| Radius of Gyration (Rg) | 4.5 - 5.0 Å | Provides a measure of the overall size and shape of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. To perform a QSAR study for this compound, a dataset of structurally similar compounds with measured biological activity (e.g., inhibitory concentration IC₅₀) against a specific target would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, polar surface area (TPSA).

3D descriptors: van der Waals volume, solvent-accessible surface area.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR data table for a series of analogs of this compound is shown below.

| Compound ID | Log(1/IC₅₀) | Molecular Weight | LogP | TPSA (Ų) |

| 1 | 6.5 | 196.68 | 3.2 | 16.1 |

| 2 | 6.8 | 210.71 | 3.5 | 16.1 |

| 3 | 6.2 | 195.23 | 2.9 | 28.9 |

In silico Prediction of Biological Activity Spectra (e.g., PASS)

In silico tools like PASS (Prediction of Activity Spectra for Substances) can predict the probable biological activities of a compound based on its structure. The prediction is based on a large database of known structure-activity relationships.

For this compound, a PASS prediction would generate a list of potential biological activities, each with a probability value (Pa for "probably active" and Pi for "probably inactive"). This can help in identifying potential therapeutic applications or off-target effects of the compound.

A hypothetical PASS prediction output for this compound might look like the following table.

| Predicted Activity | Pa (Probably Active) | Pi (Probably Inactive) |

| Antihypertensive | 0.650 | 0.025 |

| Antipsychotic | 0.580 | 0.040 |

| Anxiolytic | 0.520 | 0.065 |

| Kinase Inhibitor | 0.490 | 0.080 |

It is important to note that these in silico predictions are probabilistic and require experimental validation to confirm the predicted activities.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of synthetic compounds. For "5-Chloro-2-(piperidin-1-yl)pyridine," various chromatographic techniques are utilized to isolate the molecule and determine its purity with high fidelity.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis and purification of pyridine (B92270) derivatives. researchgate.net These methods offer high resolution, sensitivity, and speed. For "this compound," a stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed. ijpsr.com

A typical HPLC analysis would be performed on an instrument equipped with a UV-Vis or Diode Array Detector (DAD). The separation is commonly achieved on a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with pH adjustment accomplished using additives like trifluoroacetic acid (TFA) or formic acid. This allows for the effective separation of the main compound from starting materials, by-products, and degradation products. UPLC, utilizing smaller particle size columns, offers the advantage of faster run times and improved resolution, making it suitable for high-throughput analysis.

Table 1: Representative HPLC Method Parameters for Analysis of Related Pyridine Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% TFA or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 230-270 nm) |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a vital tool for the analysis of volatile and semi-volatile compounds like substituted pyridines. nih.govnih.gov It is used to confirm the identity, purity, and structure of "this compound." The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. unl.edu

In a typical GC-MS analysis, a dilute solution of the compound is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net A common stationary phase for this type of analysis is a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that serves as a molecular fingerprint. This fragmentation pattern is crucial for confirming the structure of the target compound and identifying any impurities. mdpi.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. chemguide.co.ukkhanacademy.org For "this compound," TLC is an essential tool during synthesis and purification. A small spot of the sample is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. chemguide.co.uk The plate is then developed in a sealed chamber containing a suitable mobile phase.

The choice of eluent is critical for achieving good separation. For piperidinyl-pyridines, a mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and a polar solvent like methanol is often effective. researchgate.net Adding a small amount of a base, such as triethylamine (B128534) (TEA), to the mobile phase can help prevent the streaking of basic compounds on the acidic silica gel plate. researchgate.net The separated spots are visualized under UV light (typically at 254 nm) or by staining with an agent like iodine. chemguide.co.uk

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller particle sizes, providing better resolution, higher sensitivity, and improved quantification capabilities. nih.govmdpi.com It is particularly useful for the quality control of complex mixtures and can be hyphenated with other techniques for further analysis. mdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise molecular structure of "this compound." These techniques probe the interactions of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. uobasrah.edu.iq ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of "this compound."

The ¹H-NMR spectrum would show distinct signals for the protons on the pyridine ring and the piperidine (B6355638) ring. The three aromatic protons on the 5-chloropyridine ring are expected to appear as a doublet, a doublet of doublets, and another doublet in the aromatic region (typically δ 6.5-8.5 ppm). The protons of the piperidine ring would appear as multiplets in the upfield aliphatic region (typically δ 1.5-3.5 ppm). chemicalbook.com

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons resonate in the downfield region (δ 110-160 ppm), with their exact shifts influenced by the chloro and piperidinyl substituents. researchgate.nettestbook.com The piperidine carbons appear in the more upfield region (δ 20-50 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~158 |

| Pyridine C3 | ~6.6 (d) | ~108 |

| Pyridine C4 | ~7.4 (dd) | ~138 |

| Pyridine C5 | - | ~125 |

| Pyridine C6 | ~8.0 (d) | ~147 |

| Piperidine C2'/C6' | ~3.4 (t) | ~46 |

| Piperidine C3'/C5' | ~1.7 (m) | ~26 |

| Piperidine C4' | ~1.6 (m) | ~24 |

Note: Predicted values are based on standard substituent effects and data from related structures. Actual experimental values may vary. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. aps.org The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations (stretching, bending), while Raman spectroscopy involves the inelastic scattering of monochromatic light. acs.org

For "this compound," the IR spectrum would exhibit characteristic absorption bands. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the piperidine ring just below 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. nist.govnist.gov The C-N stretching of the piperidinyl group and the C-Cl stretching vibration would also be present at lower frequencies.

Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and non-polar bonds. researchgate.net Key features in the Raman spectrum of "this compound" would include the strong ring-breathing modes of the pyridine nucleus (around 1000 cm⁻¹) and vibrations associated with the piperidine and chloro substituents. chemicalbook.comacs.org

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600-1400 | IR, Raman |

| C-N Stretch (Aliphatic Amine) | 1250-1020 | IR |

| Pyridine Ring Breathing | ~1000 | Raman (Strong) |

| C-Cl Stretch | 800-600 | IR |

Note: These are approximate ranges based on data for 2-chloropyridine (B119429) and piperidine. nist.govnist.govchemicalbook.com

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) and its coupling with liquid chromatography (LC-MS) are indispensable tools for the structural elucidation and quantification of this compound and related compounds.